molecular formula C12H14N2O5S B5731446 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B5731446
M. Wt: 298.32 g/mol
InChI Key: TUZQLAGTOLQSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as HMTOT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMTOT belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.

Mechanism of Action

The exact mechanism of action of 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is not yet fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of microbial or cancer cells. For example, this compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription in bacteria. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the immune response. Additionally, this compound has been shown to exhibit antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. It also exhibits a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological properties are not yet fully understood. Additionally, its potential toxicity and side effects are not yet fully characterized, making it important to exercise caution when working with this compound.

Future Directions

Several future directions for research on 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can be identified. One direction is to further investigate its mechanism of action, particularly its interactions with specific enzymes or proteins involved in various biological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and infectious diseases. Additionally, further studies are needed to assess its toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics, to determine its suitability as a potential drug candidate. Overall, this compound is a promising compound with significant potential for further research and development in the field of medicinal chemistry.

Synthesis Methods

Several methods have been reported for the synthesis of 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. The most common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with formaldehyde and thiourea in the presence of a catalyst such as glacial acetic acid or sulfuric acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then cyclized to form this compound. Other methods involve the use of different starting materials or alternative reagents and catalysts.

Scientific Research Applications

3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This compound has been shown to inhibit the growth of various microbial strains, including bacteria, fungi, and viruses. It has also been reported to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, this compound has been reported to exhibit antitubercular activity, making it a potential candidate for the treatment of tuberculosis.

properties

IUPAC Name

3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-16-8-4-7(5-9(17-2)10(8)18-3)11-13-14(6-15)12(20)19-11/h4-5,15H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZQLAGTOLQSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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